3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Description
The compound 3,12-dioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione is a polycyclic heterocyclic molecule featuring a pentacyclic backbone with two oxygen atoms (3,12-dioxa) and two ketone groups (14,21-dione). Its complex structure includes fused rings with specific bridgehead positions (e.g., 0²,¹⁰, 0⁴,⁹), which influence its three-dimensional conformation and reactivity.
Properties
Molecular Formula |
C19H12O4 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione |
InChI |
InChI=1S/C19H12O4/c20-16-11-6-1-2-7-12(11)17(21)19-15(16)18-13(9-22-19)10-5-3-4-8-14(10)23-18/h1-8,13,18H,9H2 |
InChI Key |
BUEHOQICFGQBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=C(O1)C(=O)C4=CC=CC=C4C3=O)OC5=CC=CC=C25 |
Origin of Product |
United States |
Biological Activity
The compound 3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione , commonly referred to as pterocarpanquinone, is a complex polycyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H12O4
- Molecular Weight : 304.3 g/mol
- IUPAC Name : (2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
- Structural Characteristics : The compound features a unique polycyclic framework that contributes to its biological activity.
Antimicrobial Properties
Pterocarpanquinone has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pterocarpanquinone
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of pterocarpanquinone. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study: Leukemia Treatment
In a study focusing on leukemia cells, pterocarpanquinone demonstrated significant cytotoxic effects:
- Cell Line : HL-60 (human promyelocytic leukemia)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Anti-inflammatory Effects
Pterocarpanquinone also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of pterocarpanquinone can be attributed to several mechanisms:
- Membrane Disruption : Alters membrane permeability in bacteria.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
- Cytokine Modulation : Reduces levels of inflammatory mediators.
In Vivo Studies
Animal models have been utilized to further understand the efficacy and safety profile of pterocarpanquinone:
- Model : Mice with induced bacterial infections.
- Results : Treatment with pterocarpanquinone resulted in a significant reduction in bacterial load compared to control groups.
Clinical Implications
The findings from various studies suggest that pterocarpanquinone holds promise as a lead compound for drug development targeting infections and cancer therapies.
Comparison with Similar Compounds
Core Structural Differences
The target compound shares a pentacyclic framework with several analogs but differs in heteroatom placement, substituents, and ring junctions:
Key Observations :
- Heteroatom Placement : The target compound’s 3,12-dioxa configuration contrasts with diaza or triaza substitutions in analogs, altering electron distribution and hydrogen-bonding capacity.
- Substituents : Functional groups like ethyl, hydroxy, or nitro (e.g., ) modulate solubility and bioactivity.
- Conformational Rigidity : Crystal data (e.g., ) highlight the role of ring junctions in dictating molecular geometry.
Bioactivity Profiles
Target Compound Implications :
- The 14,21-dione groups may confer redox activity or metal-chelation properties, analogous to anthraquinones.
- Oxygen-rich regions (3,12-dioxa) could enhance solubility compared to nitrogen-heavy analogs like dehydroevodiamine.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
